Monobutyl phthalate

Description

Monobutyl phthalate has been reported in Oecophylla smaragdina and Glycyrrhiza glabra with data available.

Monobutyl phthalate (MBP), is an active metabolite of di-n-butyl phthalate (DBP). Dibutyl phthalate (DBP) is a commonly used plasticizer. It is also used as an additive to adhesives or printing inks. It is soluble in various organic solvents, e.g. in alcohol, ether and benzene. DBP is also used as an ectoparasiticide.. DBP was added to the California Proposition 65 (1986) list of suspected teratogens in November 2006. It is a suspected endocrine disruptor. It was used in some nail polishes; all major producers began eliminating this chemical from nail polishes in the Fall of 2006. DBP was permanently banned in children's toys, Monobutyl phthalate inhibits steroidogenesis by downregulating steroidogenic acute regulatory protein expression.

RN given refers to parent cpd

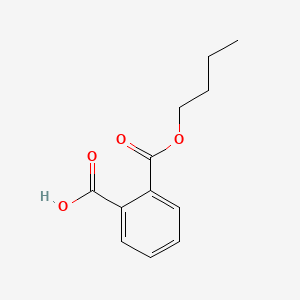

Structure

3D Structure

Properties

IUPAC Name |

2-butoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBOVSFWWNVKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5423-38-1 (copper(2+) salt) | |

| Record name | Monobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4040002 | |

| Record name | Monobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monobutylphthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

131-70-4, 34-74-2 | |

| Record name | Monobutyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000034742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONOBUTYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI46LWZ45G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monobutylphthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73.5 °C | |

| Record name | Monobutylphthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Monobutyl Phthalate: A Technical Guide to its Endocrine Disrupting Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monobutyl phthalate (MBP), the primary metabolite of dibutyl phthalate (DBP), is a ubiquitous environmental contaminant with well-documented endocrine-disrupting properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which MBP interferes with hormonal signaling pathways. The primary modes of action include the disruption of steroidogenesis, interference with thyroid hormone signaling, and modulation of peroxisome proliferator-activated receptors (PPARs). Emerging evidence also points to the induction of ferroptosis in reproductive cells. This document summarizes key experimental findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the core signaling pathways affected by MBP.

Disruption of Steroidogenesis

A primary and extensively studied mechanism of MBP's endocrine-disrupting activity is its interference with the biosynthesis of steroid hormones, particularly in the gonads. MBP primarily exerts its effects by down-regulating the expression of the Steroidogenic Acute Regulatory (StAR) protein, a critical component in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis. However, some studies have reported a biphasic effect, with low-dose exposure potentially stimulating steroidogenesis.

Inhibition of Steroidogenic Acute Regulatory (StAR) Protein Expression

Multiple in vitro studies using mouse Leydig tumor cells (MLTC-1) and human adrenocortical H295R cells have demonstrated that MBP significantly inhibits the production of progesterone and subsequently testosterone. This inhibition is not due to a direct effect on the activity of steroidogenic enzymes such as P450 side-chain cleavage enzyme (P450scc) or 3β-hydroxysteroid dehydrogenase (3βHSD), but rather a consequence of reduced cholesterol availability within the mitochondria. The central mechanism for this is the MBP-induced downregulation of StAR protein expression.

Modulation of Transcription Factors

The regulation of StAR expression is a key target of MBP. Studies have shown that MBP can decrease the DNA-binding affinity of critical transcription factors that regulate the StAR promoter, namely Steroidogenic Factor 1 (SF-1) and GATA-4. While MBP has been shown to decrease the protein levels of SF-1, the protein levels of GATA-4 may remain unchanged, though its phosphorylation can be reduced.

Conversely, at low, environmentally relevant doses (e.g., 10⁻⁷ M and 10⁻⁶ M), MBP has been observed to increase progesterone production in MLTC-1 cells. This stimulatory effect is also mediated through the StAR protein, but in this context, MBP exposure leads to an increase in the expression of SF-1, GATA-4, and C/EBPβ, which in turn upregulate StAR expression. This dose-dependent bidirectional effect highlights the complexity of MBP's action.

Effects on Steroidogenic Enzymes

In addition to its primary effect on StAR, some studies have indicated that MBP can also directly affect the expression of key steroidogenic enzymes. In human H295R cells, MBP has been shown to significantly decrease the levels of CYP17A1, an enzyme crucial for the synthesis of androgens.

Quantitative Data on Steroidogenesis Disruption

| Cell Line | Endpoint | MBP Concentration | Effect | Reference |

| MLTC-1 | Progesterone Production | 10⁻⁷ M, 10⁻⁶ M | Increased by 29.76% and 31.72% respectively | |

| MLTC-1 | Progesterone Production | 200 µM | Significant decrease | |

| MLTC-1 | Progesterone Production | 800 µM | Inhibition | |

| H295R | Testosterone Production | 500 µM | Decreased by 22% | |

| H295R | Androstenedione Production | 10 µM | Increased by 9% | |

| H295R | Cortisol Production | 500 µM | Decreased by 19% | |

| H295R | CYP17A1 Protein Levels | Not specified | Significantly decreased |

Experimental Protocols

Cell Culture and Treatment (MLTC-1 Cells): Mouse Leydig tumor cells (MLTC-1) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are plated and allowed to attach. The medium is then replaced with serum-free medium containing various concentrations of MBP (e.g., 10⁻⁹ to 10⁻⁴ M) or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours). Subsequently, cells may be stimulated with human chorionic gonadotropin (hCG) (e.g., 0.1 U/ml) for a shorter duration (e.g., 4 hours) to induce steroidogenesis.

Steroid Hormone Quantification: Progesterone and testosterone levels in the cell culture medium are quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for more comprehensive steroid profiling.

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against StAR, SF-1, GATA-4, CYP17A1, or other proteins of interest. After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from cells, and cDNA is synthesized using a reverse transcription kit. qPCR is performed using specific primers for StAR and housekeeping genes (e.g., β-actin) to determine relative mRNA expression levels.

Signaling Pathway Diagrams

Caption: High-concentration MBP inhibits steroidogenesis by downregulating StAR expression.

Caption: Low-concentration MBP stimulates steroidogenesis via upregulation of StAR.

Thyroid Hormone System Disruption

MBP has been identified as a disruptor of the thyroid hormone system. It can act as a thyroid hormone receptor (TR) antagonist, thereby interfering with the normal functioning of thyroid hormones which are critical for development and metabolism.

Thyroid Hormone Receptor Antagonism

In vitro studies have demonstrated that MBP can enhance the interaction between the thyroid hormone receptor (TR) and the silencing mediator for retinoid and thyroid hormone receptors (SMRT), a co-repressor protein. This enhanced interaction effectively antagonizes the transcriptional activity of TR, leading to a disruption of thyroid hormone signaling. MBP appears to be more potent in this regard than its parent compound, DBP.

Altered Gene Expression and Development

In vivo studies using Xenopus laevis tadpoles, a model system for studying thyroid hormone-dependent metamorphosis, have shown that exposure to MBP can decelerate spontaneous metamorphosis. This developmental delay is associated with altered expression of thyroid hormone-responsive genes, including thyroid hormone receptor-beta (TRβ) and retinoid X receptor gamma (RXRγ). Furthermore, MBP has been shown to cause aberrant methylation of the TRβ gene.

Quantitative Data on Thyroid Disruption

| Model System | Endpoint | MBP Concentration | Effect | Reference |

| Xenopus laevis tadpoles | Spontaneous Metamorphosis | 10 and 15 mg/L | Decelerated | |

| Mammalian two-hybrid assay | TR-SMRT Interaction | Dose-dependent | Enhanced | |

| Xenopus laevis head tissue | TRβ methylation | 2 and 10 mg/L | Aberrant methylation |

Experimental Protocols

Mammalian Two-Hybrid Assay: This assay is used to investigate protein-protein interactions in vivo. A mammalian cell line is co-transfected with two plasmids: one expressing the TR ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and another expressing the SMRT interacting domain fused to a transcriptional activation domain (e.g., VP16). A third reporter plasmid containing a luciferase gene under the control of a promoter with the corresponding DNA-binding sites (e.g., GAL4 upstream activating sequence) is also co-transfected. Cells are then treated with MBP, and the interaction between TR and SMRT is quantified by measuring luciferase activity.

Xenopus laevis Metamorphosis Assay: Xenopus laevis tadpoles at Nieuwkoop and Faber stage 51 are exposed to various concentrations of MBP in their rearing water for a defined period (e.g., 21 days). Developmental progress is monitored by staging the tadpoles based on morphological criteria. At the end of the exposure period, tissues can be collected for molecular analyses such as qPCR to measure the expression of thyroid hormone-responsive genes.

Signaling Pathway Diagram

Caption: MBP disrupts thyroid signaling by enhancing TR-SMRT interaction.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

MBP can act as a ligand

Monobutyl Phthalate Exposure: A Technical Guide to Affected Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological pathways affected by exposure to monobutyl phthalate (MBP), the primary active metabolite of the widely used plasticizer dibutyl phthalate (DBP). Understanding these molecular mechanisms is critical for assessing the toxicological risks of MBP and for the development of potential therapeutic interventions. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling cascades.

Core Biological Pathways Disrupted by Monobutyl Phthalate

Exposure to Monobutyl Phthalate has been demonstrated to interfere with several critical cellular and systemic signaling pathways. The primary pathways affected include:

-

Steroidogenesis and Reproductive Health: MBP is a well-established endocrine disruptor that significantly impacts steroid hormone biosynthesis, particularly in the male reproductive system. It has been shown to alter the expression of key steroidogenic enzymes and regulatory proteins, leading to dysregulated testosterone production. The effects of MBP on steroidogenesis can be complex, with some studies reporting a biphasic dose-response, where low doses may stimulate while high doses inhibit hormone production.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Phthalate monoesters, including MBP, are known to activate peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism, inflammation, and cellular differentiation. MBP can modulate the expression of PPAR target genes, which may contribute to its effects on various organs, including the liver and ovaries.

-

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Recent evidence indicates that MBP exposure can induce ER stress and activate the unfolded protein response (UPR). Specifically, the IRE1α-XBP1s signaling axis of the UPR has been implicated in MBP-induced liver toxicity, linking it to reprogrammed cholesterol metabolism and the promotion of liver cancer.

-

Oxidative Stress: The generation of reactive oxygen species (ROS) is a common mechanism of toxicity for many environmental chemicals, and MBP is no exception. Exposure to MBP has been shown to induce oxidative stress in various tissues, leading to cellular damage and contributing to its toxic effects on the liver and reproductive system.

-

Apoptosis: MBP can trigger programmed cell death, or apoptosis, in susceptible cell types. This has been observed in both liver and testicular cells and is associated with the upregulation of key apoptosis-related genes such as p53, bax, and caspase-3.

-

Ferroptosis: A more recently identified mechanism of MBP-induced toxicity is ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. One study has implicated the TNF/IL6/STAT3 signaling pathway in MBP-induced ferroptosis in testicular Leydig cells.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of Monobutyl Phthalate on various biological endpoints.

Table 1: Effects of Monobutyl Phthalate on Steroidogenesis-Related Gene and Protein Expression

| Cell Line/Animal Model | MBP Concentration | Target Gene/Protein | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| Mouse Leydig Tumor Cells (MLTC-1) | 10⁻⁷ M | StAR | 1.28 | 1.97 | |

| Mouse Leydig Tumor Cells (MLTC-1) | 10⁻⁶ M | StAR | 1.55 | 4.17 | |

| Human Adrenocortical (H295R) cells | 500 µM | CYP17A1 | Not Reported | Significantly Decreased | |

| Rat Immature Leydig Cells | 50 nM | Cyp11a1 | ~40% decrease | Not Reported | |

| Rat Immature Leydig Cells | 50 nM | Hsd3b1 | ~40% decrease | Not Reported |

Table 2: Effects of Monobutyl Phthalate on PPAR Target Gene Expression

| Cell Line | MBP Concentration | Target Gene | Fold Change (mRNA) | Reference |

| Mouse Granulosa Cells | 400 µM | Fabp4 | Significantly Increased | |

| Mouse Granulosa Cells | 400 µM | Cd36 | Significantly Increased |

Table 3: Effects of Monobutyl Phthalate on Steroid Hormone Production

| Cell Line/Animal Model | MBP Concentration | Hormone | Percent Change | Reference |

| Human Adrenocortical (H295R) cells (dbcAMP stimulated) | 500 µM | Testosterone | 30% decrease | |

| Human Adrenocortical (H295R) cells (dbcAMP stimulated) | 500 µM | Androstenedione | Significantly Decreased | |

| Human Adrenocortical (H295R) cells (dbcAMP stimulated) | 500 µM | Corticosterone | Significantly Decreased | |

| Human Adrenocortical (H295R) cells (dbcAMP stimulated) | 500 µM | Progesterone | Significantly Decreased | |

| Newborn Marmoset (in vivo) | 500 mg/kg (single dose) | Blood Testosterone | Significantly Suppressed 5 hr post-dose |

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies investigating the biological effects of Monobutyl Phthalate.

In Vitro Steroidogenesis Assay in MLTC-1 Cells

-

Cell Line: Mouse Leydig tumor cells (MLTC-1).

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

MBP Exposure: Cells are treated with various concentrations of MBP (e.g., 10⁻⁹ M to 10⁻⁶ M) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). In some experiments, steroidogenesis is stimulated with agents like human chorionic gonadotropin (hCG), cholera toxin (CT), forskolin, or 8-Br-cAMP.

-

Hormone Quantification: Progesterone or testosterone levels in the culture medium are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Gene and Protein Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and used for qRT-PCR to quantify the mRNA expression levels of target genes (e.g., StAR, P450scc, 3β-HSD).

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., StAR) to assess protein expression levels.

-

PPAR Activation Assay in Mouse Granulosa Cells

-

Primary Cell Isolation: Granulosa cells are isolated from the ovaries of mice (e.g., CD-1 strain).

-

Cell Culture and Treatment: Cells are cultured in a suitable medium and treated with a range of MBP concentrations (e.g., 0.4–400 μM) or a vehicle control for 24 hours.

-

Gene Expression Analysis (qPCR): Following treatment, total RNA is isolated, and qPCR is performed to measure the expression of known PPAR target genes, such as Fabp4 and Cd36.

-

Transfection and Luciferase Reporter Assay: To confirm PPAR activation, cells can be transfected with a plasmid containing a luciferase reporter gene under the control of a PPAR response element. Changes in luciferase expression following MBP treatment indicate functional PPAR activation.

ER Stress and UPR Activation in HepG2 Cells

-

Cell Line: Human liver cancer cell line (HepG2).

-

Long-Term Exposure Model: Cells are cultured for an extended period (e.g., multiple passages) in the presence of a low, environmentally relevant concentration of MBP to mimic chronic exposure.

-

Analysis of UPR Activation:

-

Western Blotting: The phosphorylation status and total protein levels of key UPR proteins, such as IRE1α, are assessed by Western blotting.

-

RT-PCR for XBP1 Splicing: The splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of IRE1α activation, is analyzed by RT-PCR.

-

-

Metabolic and Functional Assays:

-

Cholesterol Accumulation: Cellular cholesterol levels are quantified.

-

Cell Growth Assays: Cell proliferation and colony formation assays are performed to assess the impact on cancer cell growth.

-

In Vivo Zebrafish Model for Liver Toxicity

-

Animal Model: Adult zebrafish (Danio rerio).

-

Exposure Protocol: Zebrafish are exposed to different concentrations of MBP (e.g., 5 and 10 mg/L) in their water for a defined period (e.g., 96 hours).

-

Histopathological Analysis: Liver tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of tissue damage.

-

Apoptosis Detection: Apoptosis in liver tissue can be assessed by TUNEL staining or by measuring the expression of apoptosis-related genes (p53, bax, cas3) via qRT-PCR.

-

Oxidative Stress Biomarkers: The activities of antioxidant enzymes (e.g., SOD, CAT, GPx) and the levels of malondialdehyde (MDA), a marker of lipid peroxidation, are measured in liver homogenates.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Monobutyl Phthalate exposure.

Monobutyl Phthalate: A Technical Guide to Its Environmental Signature

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phthalate (MBP) is the primary and active metabolite of dibutyl phthalates (DBPs), a class of chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. DBPs are found in a vast array of consumer and industrial products, including cosmetics, nail polish, adhesives, printing inks, and pharmaceutical coatings. Due to the non-covalent bonding of DBP to these products, it readily leaches into the environment, leading to widespread human and environmental exposure. Once in the body, DBPs are rapidly metabolized to MBP, which is considered to have equal or even stronger endocrine-disrupting effects than its parent compound. This guide provides a comprehensive overview of the sources, environmental prevalence, and analytical methodologies for monobutyl phthalate, tailored for the scientific community.

I. Sources of Monobutyl Phthalate

The primary source of monobutyl phthalate in the environment and in biological systems is the metabolic breakdown of di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP). These parent compounds are released from a multitude of sources, leading to the ubiquitous presence of MBP.

Consumer Products: A significant route of human exposure to DBPs, and subsequently MBP, is through consumer products. Cosmetics, personal care products such as shampoos and lotions, and nail polish are major contributors. Phthalates are used in these products to improve texture, retain scent, and increase flexibility.

Industrial and Commercial Products: DBPs are utilized in a wide range of industrial applications, including the manufacturing of polyvinyl chloride (PVC) plastics, adhesives, paints, and printing inks. The leaching of DBPs from these materials during their lifecycle contributes to environmental contamination.

Food and Water Contamination: Food can become contaminated with DBPs through contact with packaging materials, processing equipment, and environmental deposition. Similarly, DBPs can be found in various water sources, including surface water and groundwater, due to industrial discharge and leaching from waste.

II. Environmental Prevalence of Monobutyl Phthalate

Monobutyl phthalate is detected across a wide range of environmental matrices, reflecting the extensive use and disposal of its parent compounds. The following tables summarize the concentrations of MBP and its common parent compound, di-n-butyl phthalate (DnBP), found in soil, air, water, and biota.

Table 1: Concentration of Di-n-butyl Phthalate (DnBP) in Soil

| Geographic Location | Sample Type | Concentration Range (mg/kg, dry weight) | Mean Concentration (mg/kg, dry weight) | Citation |

| South China | Coastal Agricultural Soil | 0.073 - 1.109 | 0.259 | |

| China | Arable Soil | Not specified | - | |

| Suburban Plastic Film Greenhouses | Soil | 0.40 - 6.20 | 2.23 | |

| Northwest China | Agricultural Soil | 221.20 - 618.33 (µg/kg) | - |

Table 2: Concentration of Di-n-butyl Phthalate (DnBP) in Air

| Location | Sample Type | Concentration Range (ng/m³) | Mean Concentration (ng/m³) | Citation |

| Beijing, China | Indoor PM2.5 | 9.52 - 4790 | 468 (dorm), 498 (apt), 280 (office) | |

| Beijing, China | Outdoor PM2.5 | 4.10 - 4000 | 125 | |

| Global Review | Air | - | 6 ± 19 (µg/m³) | |

| Residential Indoors | Fine Particle (PM2.5) | - | 646.9 (Σ6PAEs) |

Table 3: Concentration of Monobutyl Phthalate (MBP) and Di-n-butyl Phthalate (DnBP) in Water

| Water Body Type | Analyte | Location | Concentration Range (ng/L) | Mean Concentration (ng/L) | Citation |

| Seawater | MBP | Vancouver, Canada | 1 - 600 | - | |

| Groundwater | DnBP | Dongguan, China | BDL - 6,700 | 900 | |

| Surface Water | DnBP | Dongguan, China | BDL - 33,800 | 11,100 | |

| River Water | DnBP | Jukskei River, South Africa | 40 - 9,760 | - | |

| Beach Seawater | DnBP | South Korea | 80 - 167 | - |

Table 4: Concentration of Monobutyl Phthalate (MBP) in Biota

| Species | Tissue/Matrix | Location | Concentration Range | Mean Concentration | Citation |

| Mussels, Crabs, Fish | Tissue | Vancouver, Canada | 0.1 - 600 ng/g (wet wt) | - | |

| Marine Organisms (Fish, Prawns, Molluscs) | Tissue | East China Sea | Not specified | - | |

| Wild Boar | Hair | Poland | 19.97 ± 34.38 pg/mg | ||

| Human | Serum | Not specified | - | 14.4 µg/L (median) | |

| Human | Amniotic Fluid | Not specified | up to 263.9 µg/L | 5.8 µg/L (median) | |

| Human | Breast Milk | Not specified | - | 1.3 ± 1.5 µg/L | |

| Human | Saliva | Not specified | up to 57.9 µg/L | 5.0 µg/L (median) |

III. Experimental Protocols for Monobutyl Phthalate Analysis

The accurate quantification of monobutyl phthalate in various environmental and biological matrices is crucial for exposure and risk assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol: Determination of Monobutyl Phthalate in Water by GC-MS

This protocol provides a general workflow for the analysis of MBP in water samples.

1. Sample Collection and Preservation:

-

Collect water samples in pre-cleaned amber glass bottles to minimize phthalate contamination and photodegradation.

-

To prevent microbial degradation of MBP, acidify the sample to a pH below 3 with hydrochloric acid.

-

Store samples at 4°C and extract as soon as possible.

2. Sample Preparation: Liquid-Liquid Extraction (LLE):

-

Measure 500 mL of the water sample into a glass separatory funnel.

-

Add a surrogate standard to the sample to monitor extraction efficiency.

-

Perform a liquid-liquid extraction using three successive portions of 50 mL of dichloromethane (DCM).

-

Combine the DCM extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an internal standard to the final extract prior to GC-MS analysis for accurate quantification.

3. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with a 5977B MS).

-

Column: A low-polarity capillary column, such as a 5% diphenyl-95% dimethyl polysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating phthalates.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp at 17°C/min to 320°C.

-

Hold at 320°C for 5 minutes.

-

-

Injection Mode: Splitless or pulsed splitless injection is often used for trace analysis.

-

Mass Spectrometer Conditions:

-

Operate in electron ionization (EI) mode.

-

For sensitive and selective analysis, use selected ion monitoring (SIM) mode. Key ions for MBP would be determined from its mass spectrum, with the base peak often used for quantification.

-

4. Quality Control:

-

Analyze procedural blanks with each batch of samples to check for laboratory contamination.

-

Analyze matrix spikes and matrix spike duplicates to assess method accuracy and precision.

-

The recovery of the surrogate standard should be within acceptable limits (typically 70-130%).

IV. Signaling Pathways and Toxicological Mechanisms

Monobutyl phthalate is a known endocrine-disrupting chemical that can interfere with normal hormonal function and cellular processes through various signaling pathways.

A. Disruption of Steroidogenesis

MBP has been shown to inhibit the production of key steroid hormones, such as testosterone. It can reduce the mRNA levels of crucial enzymes in the steroidogenesis pathway, including:

-

P450scc (Side-chain cleavage enzyme): Catalyzes the conversion of cholesterol to pregnenolone, the first committed step in steroid hormone synthesis.

-

P450c17 (17α-hydroxylase/17,20-lyase): Involved in the synthesis of androgens.

-

3β-HSD (3β-hydroxysteroid dehydrogenase): Essential for the production of all classes of steroid hormones.

The disruption of this pathway can lead to adverse effects on male reproductive development and function.

The Journey of a Metabolite: An In-depth Technical Guide to the Toxicokinetics of Monobutyl Phthalate in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phthalate (MBP), the primary and active metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant interest in toxicology and environmental health. Understanding its journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential health risks and for the development of safer alternatives. This technical guide provides a comprehensive overview of the toxicokinetics of MBP in mammalian systems, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Toxicokinetic Profile of Monobutyl Phthalate

The toxicokinetics of MBP are characterized by rapid absorption of its parent compound, DBP, extensive metabolism, wide distribution to various tissues, and relatively fast excretion.

Absorption

Following oral exposure, DBP is readily absorbed from the gastrointestinal tract. A significant portion of DBP undergoes first-pass metabolism in the intestinal wall, where it is hydrolyzed by esterases into MBP. This initial metabolism means that the primary systemic exposure is to MBP, rather than the parent DBP. Dermal exposure to DBP also leads to the absorption and subsequent formation of MBP.

Distribution

Once in the bloodstream, MBP is distributed to various organs and tissues. Studies in mice have detected MBP in the serum, liver, and ovaries following oral administration of DBP. Notably, the concentration of MBP in the ovaries of mice can be higher than that found in the follicular fluid of women, highlighting the potential for reproductive toxicity. In pregnant rats, MBP has been shown to cross the placental barrier, leading to fetal exposure.

Metabolism

The primary metabolic pathway for MBP in mammals is glucuronidation, a Phase II detoxification process. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates MBP with glucuronic acid to form monobutyl phthalate glucuronide (MBP-G). This process primarily occurs in the liver. MBP-G is a more water-soluble compound, which facilitates its elimination from the body. Studies have shown that MBP is rapidly metabolized to MBP-G, with the metabolite being detectable within minutes of MBP administration. In some species, further oxidative metabolism of the butyl side chain can occur, leading to the formation of other secondary metabolites.

Excretion

The primary route of excretion for MBP and its metabolites is via the urine. Following intravenous administration of MBP to pregnant rats, both MBP and MBP-G were cleared from maternal and fetal plasma within 24 hours. Studies in humans have shown that after a single oral dose of MBP, the majority of the ingested dose is excreted in the urine within the first 22-24 hours. Biliary excretion and subsequent enterohepatic circulation have also been reported for some phthalates, which can influence their overall residence time in the body.

Quantitative Toxicokinetic Data

The following tables summarize key quantitative data on the toxicokinetics of MBP from various studies in mammalian systems.

Table 1: Tissue Distribution of Monobutyl Phthalate (MBP) in CD-1 Mice after Repeated Oral Dosing with Dibutyl Phthalate (DBP)

| Dose Group (mg/kg/day) | Time (h) | Serum MBP (µg/g) | Liver MBP (µg/g) | Ovary MBP (µg/g) |

| Control | 2 | Not Detected | 0.092 ± 0.045 | Not Detected |

| 1 | 2 | Not Detected | Not Detected | Not Detected |

| 10 | 2 | 0.15 ± 0.03 | 0.45 ± 0.08 | 0.25 ± 0.05 |

| 1000 | 2 | 15.2 ± 2.5 | 35.8 ± 5.9 | 20.1 ± 3.3 |

| 10 | 6 | 0.08 ± 0.01 | 0.22 ± 0.04 | 0.12 ± 0.02 |

| 1000 | 6 | 8.1 ± 1.4 | 18.9 ± 3.1 | 10.6 ± 1.8 |

| 10 | 12 | 0.04 ± 0.01 | 0.11 ± 0.02 | 0.06 ± 0.01 |

| 1000 | 12 | 4.3 ± 0.7 | 10.0 ± 1.7 | 5.6 ± 0.9 |

| 10 | 24 | Not Detected | 0.05 ± 0.01 | Not Detected |

| 1000 | 24 | 2.1 ± 0.4 | 4.9 ± 0.8 | 2.8 ± 0.5 |

Data adapted from a study in CD-1 mice treated for 10 consecutive days.

Table 2: Pharmacokinetic Parameters of Monobutyl Phthalate (MBP) in Humans and Rats

| Species | Parameter | Value | Conditions | Reference |

| Human | Elimination Half-life (t½) | 1.9 ± 0.5 h | Single oral dose of 10 µg/kg bw D4-MnBP | |

| Human | % of Dose Excreted in Urine (as MBP) | 92% | Single oral dose of 10 µg/kg bw D4-MnBP | |

| Rat | Blood Half-life (t½) of MBP | 5.9 h | 20 mg/kg IV dose of Butylbenzyl Phthalate | |

| Rat | Blood Half-life (t½) of Total 14C | 6.3 h | 20 mg/kg IV dose of [14C]Butylbenzyl Phthalate |

Experimental Protocols

This section details common methodologies used to study the toxicokinetics of MBP.

Quantification of MBP in Biological Matrices

Method: Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

This is a highly sensitive and specific method for the simultaneous determination of MBP and its parent compound in various biological samples.

-

Sample Preparation:

-

Plasma, urine, or tissue homogenates are mixed with an internal standard (e.g., DiBP-d4).

-

Proteins are precipitated using acetonitrile.

-

The mixture is centrifuged, and the supernatant is collected and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for analysis.

-

-

Chromatographic Separation:

-

A reverse-phase C18 column is typically used.

-

A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is employed to separate the analytes.

-

-

Mass Spectrometric Detection:

-

The analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for MBP (e.g., m/z 221.0 → 77.0) and the internal standard.

-

Cell Viability Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the cytotoxic effects of MBP on cultured cells.

-

Cell Culture and Treatment:

-

Cells (e.g., INS-1 pancreatic beta cells, MLTC-1 Leydig cells) are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of MBP for specific durations (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for a period (e.g., 2-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm or 595 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Monobutyl Phthalate

MBP has been shown to interfere with several critical signaling pathways, contributing to its toxic effects.

The Metabolic Fate of Dibutyl Phthalate: An In-Depth Comparison of In Vitro and In Vivo Transformation to Monobutyl Phthalate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phthalate (DBP), a widely utilized plasticizer, is of significant interest to the scientific community due to its endocrine-disrupting properties and potential adverse health effects. The primary metabolic pathway of DBP involves its hydrolysis to monobutyl phthalate (MBP), a metabolite considered to be the primary active toxicant. Understanding the nuances of this metabolic conversion is crucial for accurate risk assessment and toxicological studies. This technical guide provides a comprehensive overview and comparison of the in vitro and in vivo metabolism of DBP to MBP, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

The conversion of DBP to MBP is a rapid and efficient process primarily catalyzed by carboxylesterases (CES). These enzymes are abundantly expressed in various tissues, with significant hydrolytic activity observed in the liver, small intestine, and kidneys. While in vitro systems offer a controlled environment to investigate specific enzymatic activities and kinetics, in vivo models provide a more holistic understanding of the absorption, distribution, metabolism, and excretion (ADME) of DBP and its metabolites. This guide will delve into the key findings from both experimental approaches, highlighting their respective contributions to our current knowledge.

Quantitative Analysis of DBP Metabolism

The metabolic conversion of DBP to MBP has been quantified in various experimental settings. The following tables summarize key kinetic parameters from in vitro studies and pharmacokinetic data from in vivo investigations, facilitating a direct comparison of the metabolic efficiency and fate of DBP.

Table 1: In Vitro Hydrolysis of Dibutyl Phthalate (DBP) to Monobutyl Phthalate (MBP)

| Organ/System | Subcellular Fraction | Species | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Liver | Microsomes | Human | > Small Intestine > Kidney > Lung | - | Small Intestine > Liver > Kidney > Lung | |

| Liver | Cytosol | Human | > Small Intestine > Lung > Kidney | - | Small Intestine > Liver > Kidney > Lung | |

| Small Intestine | Microsomes | Human | Liver > Small Intestine | - | > Liver | |

| Small Intestine | Cytosol | Human | Liver > Small Intestine | - | > Liver | |

| Recombinant CES1 | - | Human | > CES2 | - | CES2 > CES1 | |

| Recombinant CES2 | - | Human | CES1 > CES2 | - | > CES1 |

Note: Direct numerical values for Vmax and Km were not consistently provided across all studies in a comparable format, hence the relative comparisons based on the source.

Table 2: In Vivo Pharmacokinetics of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP) in Rats

| Compound | Administration Route | Dose (mg/kg) | AUC (min µg/mL) | t½α (Distribution Half-life) (min) | t½β (Elimination Half-life) (min) | Reference |

| DBP | Intravenous | 30 | 57.8 ± 5.93 | 5.77 ± 1.14 | 217 ± 131 | |

| MBP | Intravenous | 10, 30, or 50 | - | - | Rapid (within 24h) |

Note: More than 90% of an administered dose of DBP is excreted in the urine as metabolites within 48 hours.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols for studying DBP metabolism in vitro and in vivo.

In Vitro DBP Hydrolysis Assay

This protocol is based on methodologies described for studying DBP hydrolysis using human liver microsomes.

-

Preparation of Incubation Mixture:

-

A typical incubation mixture (final volume of 200 µL) contains:

-

Human liver microsomes (e.g., 0.1 mg/mL protein).

-

DBP dissolved in a suitable solvent (e.g., methanol, DMSO) at various concentrations (e.g., 1-200 µM).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

-

-

Incubation:

-

The reaction is initiated by adding the substrate (DBP) to the pre-warmed incubation mixture.

-

Incubation is carried out at 37°C for a specified time (e.g., 10-30 minutes) in a shaking water bath.

-

-

Reaction Termination:

-

The reaction is stopped by adding a quenching solution, such as ice-cold acetonitrile or methanol.

-

-

Sample Processing:

-

The mixture is centrifuged to precipitate proteins.

-

The supernatant is collected for analysis.

-

-

Analytical Method:

-

The concentration of the formed MBP is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

In Vivo DBP Metabolism Study in Rodents

This protocol is a generalized representation of studies conducted in rats.

-

Animal Model:

-

Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Animals are acclimatized to laboratory conditions before the experiment.

-

-

Dosing:

-

DBP is administered to the animals, typically via oral gavage or intravenous injection.

-

The vehicle for DBP is often corn oil or another suitable solvent.

-

A control group receives the vehicle only.

-

-

Sample Collection:

-

Blood samples are collected at various time points post-dosing via methods like tail vein or jugular vein cannulation.

-

Urine and feces are collected over a specified period (e.g., 24 or 48 hours) using metabolic cages.

-

-

Sample Processing:

-

Blood is processed to obtain plasma or serum.

-

Urine and fecal samples are homogenized and extracted.

-

-

Analytical Method:

-

Concentrations of DBP, MBP, and other metabolites in plasma, urine, and feces are determined using LC-MS/MS or a similar sensitive analytical method.

-

Signaling Pathways and Experimental Workflows

Visual representations of metabolic pathways and experimental designs can significantly aid in understanding complex biological processes. The following diagrams were generated using the DOT language.

Monobutyl Phthalate: A Comprehensive Technical Guide on its Role in Developmental Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phthalate (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant concern due to its established role in developmental and reproductive toxicity. Human exposure to its parent compound, DBP, is ubiquitous, occurring through various consumer products, including cosmetics, plastics, and food packaging. Consequently, MBP is frequently detected in human biological samples. This technical guide provides an in-depth analysis of the developmental toxicity of MBP, focusing on quantitative data from key experimental studies, detailed methodologies, and the underlying molecular signaling pathways.

Quantitative Analysis of Developmental Toxicity

The developmental toxicity of monobutyl phthalate has been evaluated in numerous studies, primarily in rodent models. The following tables summarize the key quantitative findings from this research, offering a comparative overview of dose-dependent effects on various developmental endpoints.

Table 1: In Vivo Developmental Toxicity of Monobutyl Phthalate in Rats

| Species/Strain | Dosing Regimen | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Developmental Effects Observed at LOAEL | Reference |

| Wistar Rat | Gavage, Gestation Days 7-15 | 250 | 500 | Increased incidence of fetal malformations (cleft palate, vertebral and renal defects), decreased fetal weight, increased post-implantation loss. | |

| Wistar Rat | Gavage, Gestation Days 0-8 | 750 | 1000 | Increased pre- and post-implantation loss, suppression of uterine decidualization. | |

| Wistar Rat | Gavage, Gestation Days 15-17 | <250 | 250 | Decreased anogenital distance (AGD) in male fetuses, increased incidence of undescended testes. |

NOAEL: No Observed Adverse Effect Level LOAEL: Lowest Observed Adverse Effect Level

Table 2: In Vitro Effects of Monobutyl Phthalate on Steroidogenesis

| Cell Line/Tissue Model | MBP Concentration | Effect on Steroidogenesis | Key Molecular Changes | Reference |

| Mouse Leydig Tumor Cells (MLTC-1) | 10⁻⁹ to 10⁻⁶ M | Increased progesterone production | Increased StAR mRNA and protein levels; increased DNA-binding of SF-1, GATA-4, and C/EBP-beta. | |

| Fetal Rat Testis Explants | 10⁻³ M | Slightly attenuated hCG-stimulated testosterone production | Minor Leydig cell aggregation. | |

| INS-1 Pancreatic Beta Cells | 0.001 to 10 µM | Decreased insulin secretion | Decreased cell viability, increased total oxidant levels. |

Key Experimental Protocols

Understanding the methodologies employed in studying MBP's developmental toxicity is crucial for interpreting the data and designing future research. The following sections detail the protocols from key cited studies.

In Vivo Developmental Toxicity Study in Wistar Rats

-

Objective: To evaluate the developmental toxicity of MBP when administered during the period of major organogenesis.

-

Animal Model: Pregnant Wistar rats.

-

Dosing: MBP was administered by gastric intubation at doses of 0, 250, 500, or 625 mg/kg/day on gestation days 7 through 15.

-

Maternal Observations: Body weight and food consumption were monitored throughout the pregnancy.

-

Fetal Evaluation: On gestation day 20, dams were euthanized, and the number of implantations, resorptions, and live and dead fetuses were recorded. Fetuses were weighed and examined for external, visceral, and skeletal malformations.

-

Key Endpoints:

-

Maternal toxicity (body weight gain, food consumption).

-

Embryo-fetal viability (implantation loss, number of live fetuses).

-

Fetal growth (fetal weight).

-

Incidence and types of fetal malformations.

-

Assessment of Anti-Androgenic Effects in Male Rat Fetuses

-

Objective: To determine the effect of MBP exposure during the critical window of male reproductive development.

-

Animal Model: Pregnant Wistar rats.

-

Dosing: MBP was administered by gavage at doses of 0, 250, 500, or 750 mg/kg/day on gestation days 15 through 17.

-

Fetal Evaluation: On gestation day 20, male fetuses were examined for anogenital distance (AGD) and the presence of undescended testes.

-

Key Endpoints:

-

Anogenital distance in male fetuses.

-

Incidence of undescended testes.

-

In Vitro Steroidogenesis Assay in MLTC-1 Cells

-

Objective: To investigate the direct effects of low-dose MBP on steroid hormone production in Leydig cells.

-

Cell Model: Mouse Leydig tumor cells (MLTC-1).

-

Treatment: Cells were treated with varying concentrations of MBP (10⁻⁹ to 10⁻⁶ M) in the presence of human chorionic gonadotropin (hCG) to stimulate steroidogenesis.

-

Hormone Measurement: Progesterone levels in the culture medium were quantified using a radioimmunoassay (RIA).

-

Molecular Analysis:

-

RT-PCR and Western Blot: To measure the mRNA and protein expression levels of key steroidogenic enzymes and regulatory proteins, such as Steroidogenic Acute Regulatory Protein (StAR).

-

Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of transcription factors involved in StAR expression, including Steroidogenic Factor 1 (SF-1), GATA-4, and CCAAT/enhancer-binding protein-beta (C/EBP-beta).

-

Signaling Pathways in Monobutyl Phthalate-Induced Developmental Toxicity

The developmental toxicity of MBP is mediated by its interference with critical cellular signaling pathways. The following diagrams illustrate some of the key mechanisms that have been identified.

Caption: MBP's effect on steroidogenesis in Leydig cells.

Monobutyl Phthalate and Reproductive Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobutyl phthalate (MBP), the primary metabolite of dibutyl phthalate (DBP), is a ubiquitous environmental endocrine disruptor with significant implications for reproductive health. This technical guide provides a comprehensive overview of the current scientific understanding of MBP's effects on male and female reproductive systems. It synthesizes quantitative data from human, animal, and in vitro studies, details key experimental methodologies, and visualizes the complex signaling pathways involved. The evidence presented herein highlights the anti-androgenic and endocrine-disrupting properties of MBP, underscoring its potential as a reproductive toxicant.

Effects on Male Reproductive Health

MBP exposure has been consistently linked to adverse effects on the male reproductive system, primarily through the disruption of androgen-dependent processes. The "phthalate syndrome," characterized by a spectrum of reproductive abnormalities, has been observed in animal models and raises concerns for human health.

Quantitative Data Summary: Male Reproductive Endpoints

The following table summarizes key quantitative findings from studies investigating the effects of MBP on male reproductive health.

| Endpoint | Species/Model | Exposure Details | Key Findings | Reference(s) |

| Sperm Concentration | Human (Chinese men) | Urinary MBP levels | Associated with decreased sperm concentration. | |

| Sperm Motility | Human (Chinese men) | Urinary MBP levels | Associated with reduced sperm motility. | |

| Spermatogenesis | Rat | Postnatal DBP exposure (200, 400, 600 mg/kg) | Induced seminiferous cord necrosis and absence of spermatogenesis. | |

| Testosterone Levels | Human adrenocortical H295R cells | 1–500 µM MBP for 48h | Significantly decreased testosterone levels. | |

| Pregnant Marmosets | 500 mg/kg/day MBP during gestation | No effect on testosterone levels at birth. | ||

| Inhibin B Levels | Human (adult men) | Urinary MBP levels | Associated with a 4.8% increase in inhibin B (borderline significance). | |

| Follicle-Stimulating Hormone (FSH) Levels | Human (adult men) | Urinary MBP levels | No significant association found in one study. | |

| Testicular Dysgenesis Syndrome (TDS) like effects | Rat | Prenatal DBP exposure | Induces TDS-like effects including decreased testis weight and external genital malformations. | |

| Ferroptosis in Leydig cells | TM-3 cells (mouse Leydig cell line) | MBP exposure | Induces ferroptosis, leading to lipid peroxidation and iron metabolite degradation. |

Key Experimental Protocols: Male Reproductive Toxicity Assessment

1.2.1. In Vivo Rodent Studies for Testicular Dysgenesis Syndrome (TDS)

-

Objective: To assess the effects of in utero MBP exposure on male reproductive development.

-

Animal Model: Pregnant Sprague-Dawley rats.

-

Dosing Regimen: Di-n-butyl phthalate (DBP), the parent compound of MBP, is administered by oral gavage or in the diet during a critical window of sexual differentiation (e.g., gestational days 14-18). Doses can range from 100 to 500 mg/kg/day.

-

Endpoints Measured:

-

Anogenital distance (AGD) in male pups at birth.

-

Nipple retention in male pups.

-

Incidence of hypospadias and cryptorchidism.

-

Testis weight and histology in adulthood.

-

Sperm parameters (count, motility, morphology) in adulthood.

-

Testosterone levels in fetal or adult testes.

-

1.2.2. In Vitro Steroidogenesis Assay in H295R Cells

-

Objective: To evaluate the direct effects of MBP on steroid hormone production.

-

Cell Line: Human adrenocortical carcinoma cell line H295R, which expresses key enzymes for steroidogenesis.

-

Protocol:

-

Culture H295R cells to near confluence.

-

Expose cells to a range of MBP concentrations (e.g., 1-500 µM) for a specified duration (e.g., 48 hours).

-

Collect the cell culture medium.

-

Quantify steroid hormones (e.g., testosterone, progesterone, estradiol) in the medium using liquid chromatography-mass spectrometry (LC-MS).

-

Cell viability assays (e.g., MTT) are run in parallel to assess cytotoxicity.

-

Signaling Pathways in Male Reproductive Toxicity

MBP disrupts male reproductive function through multiple signaling pathways. A key mechanism involves the induction of ferroptosis in Leydig cells, mediated by the TNF/IL6/STAT3 pathway, leading to oxidative stress and cell death.

Methodological & Application

Application Notes and Protocols for the Analysis of Monobutyl Phthalate using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Monobutyl phthalate (MBP), a primary metabolite of dibutyl phthalate (DBP), using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended to assist in the development and implementation of robust analytical methods for monitoring MBP in various biological and environmental matrices.

Introduction

Monobutyl phthalate (MBP) is a significant biomarker for human exposure to dibutyl phthalate (DBP), a widely used plasticizer and common environmental contaminant. Accurate and sensitive quantification of MBP is crucial for toxicological studies, environmental monitoring, and in the development of pharmaceuticals and consumer products to ensure safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of phthalate metabolites due to its high sensitivity, selectivity, and resolving power.[1][2] This document outlines the key considerations, experimental procedures, and data analysis workflows for the successful determination of MBP using GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix (e.g., urine, water, biological tissues). The goal is to efficiently extract MBP, remove interfering substances, and concentrate the analyte for sensitive detection.

2.1.1. Sample Preparation from Urine

Urine samples often require an initial hydrolysis step to measure the total amount of excreted monophthalates, which can be present in their free and glucuronidated forms.[3]

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase. Incubate the mixture to deconjugate the glucuronidated metabolites.[3]

-

Internal Standard Spiking: Add an appropriate internal standard, such as Monohexyl phthalate, to the hydrolyzed urine sample to correct for variations in extraction efficiency and instrument response.[3]

-

Acidification and Salting: Acidify the sample and saturate it with salt to improve the extraction efficiency of the acidic metabolite.[3]

-

Liquid-Liquid Extraction (LLE): Perform extraction with a mixture of n-hexane and dichloromethane.[3] The organic phases are then combined, washed, dried, and evaporated.[3]

2.1.2. Derivatization

Due to the polar nature of the carboxylic acid group in MBP, derivatization is often necessary to improve its volatility and chromatographic behavior for GC analysis.[4]

-

Methylation: A common derivatization technique is methylation using diazomethane dissolved in diethyl ether.[3] The residue from the extraction step is redissolved in this solution, which converts the carboxylic acid group of MBP to a methyl ester. The derivatized sample is then evaporated and reconstituted in a suitable solvent like acetonitrile for GC-MS analysis.[3]

-

Analysis without Derivatization: Recent advancements have demonstrated the feasibility of analyzing phthalate metabolites without a derivatization step.[4][5] This approach simplifies the sample preparation process and reduces the use of hazardous reagents.[4] It requires careful optimization of GC injector parameters (temperature, pressure, and time) to prevent thermal degradation of the analytes.[4]

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of MBP. Optimization of these parameters is essential for achieving desired chromatographic separation and sensitivity.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC Column | 50 m apolar WCOT capillary column[3], DB-5MS[5] or similar |

| Carrier Gas | Helium[4][6] or Hydrogen[7] |

| Injection Mode | Splitless[3][4] |

| Injector Temperature | 190°C to 280°C (optimization required, especially for non-derivatized analysis)[4] |

| Oven Temperature Program | Optimized for separation of target analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| MS Interface Temperature | ~200°C[4] |

| Ion Source Temperature | ~250°C to 280°C[4] |

| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification)[3][4][5] |

Quantitative Data Summary

The following table presents a summary of quantitative data for the GC-MS analysis of Monobutyl phthalate. These values can serve as a reference for method development and validation.

| Analyte | Internal Standard | Monitored Ions (m/z) for Methylated MBP | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Monobutyl phthalate (MBP) | Monohexyl phthalate[3], Benzyl benzoate[1][8] | 91, 149, 163[3] | 14.9 (non-derivatized)[4] | 0.038 ng (non-derivatized, on-column)[4] | 3 µg/L to 60 µg/L (in urine)[3] |

Note: Retention times and detection limits are highly dependent on the specific instrumentation, column, and analytical conditions used. The provided values are examples from published methods.

Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of Monobutyl phthalate.

Caption: Experimental workflow for MBP analysis.

Caption: Method development and analysis logic.

References

- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 2. gcms.cz [gcms.cz]

- 3. [Determination of monoester metabolites of butylbenzyl phthalate (BBP) by GC-MS in the urine of exposed workers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fses.oregonstate.edu [fses.oregonstate.edu]

- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peakscientific.com [peakscientific.com]

- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]

Application Notes and Protocols for Studying Monobutyl Phthalate Effects in Cell Culture Models

These application notes provide an overview and detailed protocols for utilizing Leydig and INS-1 cell lines as in vitro models to investigate the biological effects of Monobutyl phthalate (MBP), the primary metabolite of dibutyl phthalate (DBP).

Leydig Cell Models: Investigating Endocrine Disruption

Leydig cells are the primary source of testosterone in males. In vitro models using Leydig cell lines such as MLTC-1, TM3, and MA-10 are crucial for studying the potential of chemicals like MBP to disrupt steroidogenesis and impact male reproductive health.

Application Note: MBP Effects on Steroidogenesis in Leydig Cells

MBP exposure has been shown to have a biphasic effect on testosterone and progesterone production in Leydig cells. Low concentrations of MBP can stimulate steroidogenesis, while high concentrations tend to be inhibitory. This dose-dependent response highlights the importance of comprehensive dose-response studies in toxicological assessments.

The molecular mechanisms underlying these effects involve the regulation of key steroidogenic genes and proteins. At low concentrations, MBP has been observed to increase the expression of Steroidogenic Acute Regulatory Protein (StAR), a critical component in the transport of cholesterol to the mitochondria, which is the rate-limiting step in steroid hormone production. This upregulation is mediated by transcription factors such as Steroidogenic Factor 1 (SF-1), GATA-4, and CCAAT/enhancer-binding protein-beta (C/EBP-β).

Conversely, at higher concentrations, MBP can induce cellular stress and apoptosis. One identified pathway involves the induction of ferroptosis, a form of iron-dependent cell death, through the TNF/IL6/STAT3 signaling cascade in TM3 Leydig cells.

Quantitative Data Summary: MBP Effects on Leydig Cell Steroidogenesis

| Cell Line | MBP Concentration | Endpoint | Observation | Reference |

| MLTC-1 | 10⁻⁷ M | Progesterone Production | 29.76% increase | |

| MLTC-1 | 10⁻⁶ M | Progesterone Production | 31.72% increase | |

| MA-10 | 10⁻⁹ - 10⁻⁶ mol/L | Testosterone Synthesis | Increased | |

| MA-10 | 10⁻³ mol/L | Testosterone Synthesis | Inhibited | |

| Fetal Rat Testis Explants | 10⁻³ M | hCG-stimulated Testosterone Production | Slightly attenuated |

Experimental Protocols: Leydig Cells

Protocol 1: Culturing Mouse Leydig Tumor Cells (MLTC-1)

-

Medium Preparation: Prepare RPMI 1640 medium supplemented with 2 g/L sodium bicarbonate. For routine culture, add 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Thawing: Rapidly thaw a cryopreserved vial of MLTC-1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete medium. Seed the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge, and re-seed at the desired density.

Protocol 2: MBP Exposure and Steroidogenesis Assay

-

Cell Plating: Seed MLTC-1 cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

MBP Treatment: Prepare serial dilutions of MBP in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed 0.1%. Replace the medium in the wells with the MBP-containing medium and incubate for 24 hours.

-

hCG Stimulation: After the 24-hour MBP exposure, stimulate the cells with human chorionic gonadotropin (hCG) at a final concentration of 0.1 U/mL for 4 hours to induce steroidogenesis.

-

Sample Collection: Collect the culture supernatant for hormone analysis.

-

Hormone Quantification: Measure the concentration of progesterone or testosterone in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit according to the manufacturer's instructions.

Protocol 3: Cell Viability (MTT) Assay

-

Cell Seeding: Plate MLTC-1 cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.

-

MBP Treatment: Expose the cells to various concentrations of MBP for the desired duration (e.g., 24 hours).

-

MTT Addition: Add 25 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well. Oscillate the plate for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader. Results are typically expressed as a percentage of the untreated control.

Signaling Pathway and Workflow Diagrams

Caption: Signaling pathways of MBP in Leydig cells.

Caption: Workflow for steroidogenesis assay.

INS-1 Cell Model: Assessing Pancreatic Beta-Cell Toxicity

The INS-1 rat insulinoma cell line is a widely used model for studying pancreatic beta-cell function, including insulin secretion and viability. It serves as a valuable tool to investigate how environmental chemicals like MBP may contribute to metabolic disorders such as type 2 diabetes.

Application Note: MBP Effects on INS-1 Pancreatic Beta-Cells

Studies have demonstrated that MBP can exert cytotoxic effects on INS-1 cells, leading to a time- and dose-dependent decrease in cell viability. This is often accompanied by an increase in total oxidant levels, suggesting the induction of oxidative stress.

Functionally, MBP has been shown to impair glucose-stimulated insulin secretion (GSIS). At the molecular level, MBP exposure can lead to a decrease in the mRNA expression of genes crucial for beta-cell function and identity, such as Ins-1, Ins-2, Pdx-1, and Foxo-1. One of the proposed mechanisms for MBP-induced beta-cell apoptosis involves the ROS-mediated PI3K/Akt/Bcl-2 signaling pathway.

Quantitative Data Summary: MBP Effects on INS-1 Cells

| MBP Concentration | Exposure Time | Endpoint | Observation | Reference |

| 0.001 - 10 µM | 24, 48, 72 h | Cell Viability | Decreased | |

| 0.1, 1, 10 µM | 24, 48, 72 h | Insulin Secretion (5.5 mM glucose) | Decreased | |

| 10 µM | 24 h | Ins-1 mRNA Expression | ~2-fold decrease | |

| 10 µM | 24 h | Ins-2 mRNA Expression | ~2-fold decrease |

Experimental Protocols: INS-1 Cells

Protocol 1: Culturing INS-1 Cells

-

Medium Preparation: Use RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 2 mM L-glutamine, and 50 µM β-mercaptoethanol.

-

Cell Culture: Culture INS-1 cells on standard tissue culture-treated flasks at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: When

Application Notes and Protocols: Measuring the Impact of Monobutyl Phthalate on Steroidogenesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing in vitro steroidogenesis assays to assess the impact of monobutyl phthalate (MBP), a primary metabolite of the widely used plasticizer dibutyl phthalate (DBP). The provided information is intended to guide researchers in accurately quantifying the effects of MBP on steroid hormone production.

Introduction

Monobutyl phthalate (MBP) is an endocrine-disrupting chemical (EDC) that has been shown to interfere with the biosynthesis of steroid hormones. Steroidogenesis is a complex enzymatic process responsible for the production of essential hormones such as progestogens, androgens, estrogens, and corticosteroids. Disruption of this pathway can lead to adverse effects on reproductive health and development. In vitro cell-based assays, primarily using the human adrenocortical carcinoma cell line H295R and the mouse Leydig tumor cell line MLTC-1, are critical tools for screening and characterizing the steroidogenic-disrupting potential of chemicals like MBP. The H295R cell line is particularly valuable as it expresses all the key enzymes necessary for the complete steroidogenic pathway.

Principle of the Assay

The core principle of these assays is to expose steroidogenic cells to varying concentrations of a test substance, in this case, MBP, and then measure the subsequent changes in the production of key steroid hormones. A decrease or increase in hormone levels compared to a solvent control indicates interference with the steroidogenic pathway. The H295R assay is recognized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 456 for screening chemicals that affect testosterone and 17β-estradiol production.

Data Presentation: Quantitative Impact of Monobutyl Phthalate on Steroidogenesis

The following tables summarize the quantitative effects of MBP on steroid hormone production as reported in the scientific literature.

Table 1: Effect of Monobutyl Phthalate on Progesterone Production in MLTC-1 Cells

| MBP Concentration (M) | Change in Progesterone Production (%) | Cell Line | Reference |

| 10⁻⁹ | No significant change | MLTC-1 | |

| 10⁻⁸ | No significant change | MLTC-1 | |

| 10⁻⁷ | +29.76% | MLTC-1 | |

| 10⁻⁶ | +31.72% | MLTC-1 | |

| 50 µM | Inhibition | MLTC-1 | |

| 100 µM | Inhibition | MLTC-1 | |

| 200 µM | Inhibition | MLTC-1 | |